Dimethyl-1,2-thiazole-4-carboxylic acid Dimethyl-1,2-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 21486-26-0
VCID: VC8412738
InChI: InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3,(H,8,9)
SMILES: CC1=C(C(=NS1)C)C(=O)O
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol

Dimethyl-1,2-thiazole-4-carboxylic acid

CAS No.: 21486-26-0

Cat. No.: VC8412738

Molecular Formula: C6H7NO2S

Molecular Weight: 157.19 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl-1,2-thiazole-4-carboxylic acid - 21486-26-0

Specification

CAS No. 21486-26-0
Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
IUPAC Name 3,5-dimethyl-1,2-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3,(H,8,9)
Standard InChI Key QFUYZERHMQJGCA-UHFFFAOYSA-N
SMILES CC1=C(C(=NS1)C)C(=O)O
Canonical SMILES CC1=C(C(=NS1)C)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound’s backbone consists of a 1,2-thiazole ring, a five-membered heterocycle containing one nitrogen and one sulfur atom. The substitution pattern includes methyl groups at positions 3 and 5 and a carboxylic acid group at position 4, as defined by its IUPAC name 3,5-dimethyl-1,2-thiazole-4-carboxylic acid . The SMILES notation CC1=C(C(=NS1)C)C(=O)O and InChI key QFUYZERHMQJGCA-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC6H7NO2S\text{C}_6\text{H}_7\text{NO}_2\text{S}
Molecular Weight157.19 g/mol
SMILESCC1=C(C(=NS1)C)C(=O)O
InChIKeyQFUYZERHMQJGCA-UHFFFAOYSA-N
CAS Registry Number21486-26-0

Electronic and Steric Effects

The electron-withdrawing carboxylic acid group at position 4 enhances the compound’s polarity, facilitating hydrogen bonding and ionic interactions . Meanwhile, the methyl groups at positions 3 and 5 introduce steric hindrance, potentially influencing reactivity and intermolecular interactions .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Experimental data indicate a boiling point of 191.0 \pm 40.0 \, ^\circ\text{C} at 760 mmHg and a density of 1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3 . The compound’s vapor pressure is 0.3±0.4mmHg0.3 \pm 0.4 \, \text{mmHg} at 25°C, suggesting low volatility under standard conditions . Solubility data remain unreported, but the presence of ionizable functional groups implies moderate aqueous solubility at physiological pH.

Predicted Analytical Parameters

Collision Cross Section (CCS) Values

Mass spectrometric predictions for dimethyl-1,2-thiazole-4-carboxylic acid adducts reveal CCS values ranging from 132.0 to 142.6 Ų, with the [M+Na]+[M+\text{Na}]^+ adduct exhibiting the highest CCS at 142.6 Ų . These values aid in compound identification via ion mobility spectrometry.

Table 2: Predicted CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]+[M+\text{H}]^+158.02702132.0
[M+Na]+[M+\text{Na}]^+180.00896142.6
[MH][M-\text{H}]^-156.01246132.0

Biological Relevance and Pharmacological Context

Mechanistic Hypotheses

The carboxylic acid group may engage target proteins via salt bridges or hydrogen bonds, while the thiazole ring could participate in π-π stacking interactions with aromatic residues in enzyme active sites . Methyl substitutions might modulate membrane permeability or metabolic stability, though experimental validation is required.

ParameterRecommendation
PPEGloves, lab coat, safety goggles, respirator
First Aid MeasuresFlush eyes with water; seek medical attention
Storage Conditions-20°C in airtight container
DisposalProfessional hazardous waste management

Environmental Precautions

The compound’s environmental fate is undocumented, but its moderate persistence and potential bioaccumulation warrant controlled disposal through certified waste management systems .

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